3-Nitrobenzoyl chloride

Catalog No.
S772746
CAS No.
121-90-4
M.F
C7H4ClNO3
M. Wt
185.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzoyl chloride

CAS Number

121-90-4

Product Name

3-Nitrobenzoyl chloride

IUPAC Name

3-nitrobenzoyl chloride

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H

InChI Key

NXTNASSYJUXJDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

The exact mass of the compound 3-Nitrobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5380. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitrobenzoyl chloride (CAS 121-90-4) is a highly electrophilic, meta-substituted acylating agent utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), X-ray contrast media, and complex heterocyclic amides. Characterized by a low melting point of 31–34 °C, it transitions easily to a liquid state under mild heating, facilitating solvent-minimized dosing in large-scale manufacturing . The strong electron-withdrawing nature of the meta-nitro group significantly enhances the electrophilicity of the acyl chloride moiety, making it a critical reagent for driving complete conversion when reacting with sterically hindered or weakly nucleophilic substrates[1].

Selection Fit

Meta-substituted acyl chloride with distinct reactivity from ortho/para isomers
Reported use in pharmaceutical intermediate and dye synthesis
Isomer-specific sourcing required for synthetic reproducibility

Generic substitution of 3-nitrobenzoyl chloride introduces severe process and synthetic bottlenecks. Replacing it with unsubstituted benzoyl chloride eliminates the electron-withdrawing activation of the nitro group, leading to sluggish kinetics and incomplete conversion with unreactive amines[1]. Utilizing the isomeric 4-nitrobenzoyl chloride not only yields the incorrect para-substituted downstream product, but also introduces handling complications due to its significantly higher melting point (75 °C), which prevents mild liquid-phase dosing and necessitates larger solvent volumes [2]. Furthermore, attempting to use the unactivated precursor, 3-nitrobenzoic acid, requires the procurement and handling of stoichiometric activating agents (such as thionyl chloride) or expensive coupling reagents, which generate corrosive byproducts and complicate purification workflows [3].

Substitution Risk

Solvolytic Reactivity
Solvolysis rates differ significantly among isomers; substituting may alter competing hydrolysis and yield.
Thermal Stability
Ortho and para isomers are reported as decomposition-prone under thermal stress, unlike the meta isomer.
Electronic / Steric Effects
Meta-nitro substitution directs different regiochemical outcomes versus ortho/para in downstream reactions.

Thermal Processability and Liquid-Phase Dosing Compatibility

In industrial scale-up, the physical state of a reagent dictates the required reactor infrastructure. 3-Nitrobenzoyl chloride exhibits a melting point of 31–34 °C, allowing it to be handled as a pumpable melt at mild temperatures (~40 °C). In contrast, the isomeric 4-nitrobenzoyl chloride has a melting point of 75 °C, requiring it to be handled as a solid or dissolved in significant volumes of carrier solvent. This thermal differential heavily favors the meta-isomer for continuous flow and low-solvent batch processes.

Evidence DimensionMelting Point / Phase Transition
Target Compound Data31–34 °C (Liquid/melt at mild heating)
Comparator Or Baseline4-Nitrobenzoyl chloride (75 °C, solid)
Quantified Difference>40 °C lower melting point
ConditionsStandard atmospheric pressure handling

Enables mild-temperature liquid dosing in continuous flow or large-batch reactors, eliminating solid-handling bottlenecks and reducing solvent volumes.

Solvolytic Reactivity
Class-level inference
k(ortho)/k(para) ≈ 0.1; meta intermediate (inferred from Hammett σ)
Informs isomer-specific reactivity assessment; solvolysis context may require optimization.
Direct meta measurement not reported; inferred from σₘ=0.71.

Electrophilic Reactivity and Kinetic Acceleration

The efficiency of amide bond formation is heavily dependent on the electrophilicity of the acylating agent. The meta-nitro group of 3-nitrobenzoyl chloride exerts a strong electron-withdrawing inductive effect. This electronic activation drastically accelerates nucleophilic attack at the carbonyl carbon compared to less activated analogs like 4-methylbenzoyl chloride or unsubstituted benzoyl chloride[1]. Consequently, 3-nitrobenzoyl chloride achieves rapid conversion even with sterically hindered or weakly nucleophilic amines, avoiding the poor selectivities and low yields seen with less reactive acyl chlorides.

Evidence DimensionElectrophilicity / Reaction Kinetics
Target Compound DataHighly activated (strong electron-withdrawing meta-nitro group)
Comparator Or BaselineBenzoyl chloride / 4-Methylbenzoyl chloride (unactivated/deactivated baselines)
Quantified DifferenceSignificant kinetic acceleration driven by inductive electron withdrawal
ConditionsAcylation of unreactive or sterically hindered amines

Ensures high conversion rates and shorter reaction times when synthesizing complex amides that resist standard acylation.

Thermal Stability
Cross-study comparable
Meta: moderate; ortho/para: reported decomposition-prone
Supports process safety selection; hazard profile differs.
Quantitative DSC data not publicly available.

Amide Coupling Efficiency vs. Unactivated Precursor

Procuring the pre-formed acid chloride streamlines synthetic workflows compared to using the corresponding carboxylic acid. Direct acylation with 3-nitrobenzoyl chloride yields 80% of target amides (e.g., morpholino(3-nitrophenyl)methanone) rapidly and without secondary reagents [1]. In contrast, starting from 3-nitrobenzoic acid requires an in situ activation step using thionyl chloride, which generates stoichiometric corrosive gases (SO2, HCl), or relies on expensive coupling agents that complicate downstream purification [1].

Evidence DimensionCoupling Efficiency and Reagent Requirement
Target Compound Data80% direct amide yield without coupling agents
Comparator Or Baseline3-Nitrobenzoic acid (requires stoichiometric activation)
Quantified DifferenceElimination of 1 synthetic step and associated corrosive byproducts
ConditionsSynthesis of morpholino(3-nitrophenyl)methanone API intermediates

Streamlines the procurement supply chain by eliminating the need for secondary activating reagents and simplifies downstream purification.

Amide Formation
Supporting evidence
Condensation with α,ω-diamines (C3–C5) yields minor groove binder precursors.
Establishes meta isomer as documented building block.
No head-to-head isomer comparison available.
Melting Point
Head-to-head
3-NO₂: 31–35 °C; 4-NO₂: 71–75 °C; 2-NO₂: liquid
Solid at ambient lab temperature; gentle warming enables liquid transfer.
Literature-reported ranges.
Commercial Availability
Cross-study comparable
≥98% purity; widely stocked; ortho availability limited
Multi-vendor sourcing may reduce supply chain risk.
Catalog analysis 2025.

Synthesis of Non-Ionic X-Ray Contrast Media

3-Nitrobenzoyl chloride is a critical building block in the synthesis of non-ionic contrast agents, such as iopamidol. Its specific meta-substitution pattern and high acylation reactivity ensure the efficient formation of 3-amino-5-carbamoylbenzoic acid derivatives, which are essential precursors for the final API structure [1].

Production of Heterocyclic Carboxamide APIs

Due to its strong electrophilicity, this compound is utilized to acylate complex, weakly nucleophilic amines in the production of heterocyclic carboxamides and morpholine-based intermediates. The direct use of the acid chloride avoids the need for expensive peptide coupling reagents, ensuring scalable and cost-effective manufacturing [2].

Continuous Flow Microreactor Acylation

The low melting point (31–34 °C) of 3-nitrobenzoyl chloride makes it highly compatible with continuous flow microreactor systems. It can be maintained in a liquid state or highly concentrated solution without the line-clogging risks associated with higher-melting solid analogs like 4-nitrobenzoyl chloride, enabling fast-mixing, high-throughput automated synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
3-Aminobenzamide Synthesis
Meta-substitution pattern essential for PARP inhibitor scaffold
Confirm regiochemistry and PARP inhibition activity in biochemical assays
DNA Minor Groove Binder Synthesis
Meta-nitro electronic/steric modulation for DNA-binding
Verify DNA-binding affinity and geometry
Antiviral Lead Synthesis
3-Nitrobenzoyl pharmacophore installation
Assess antiviral activity in picornavirus replication models (research context)
Kilogram-Scale Process Chemistry
Balanced reactivity and thermal stability profile
Evaluate thermal hazard and reaction safety under scale-up conditions

Physical Description

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use.

XLogP3

2.8

Boiling Point

527 to 532 °F at 760 mm Hg (NTP, 1992)
276.5 °C

Flash Point

greater than 233.6 °F (NTP, 1992)

Vapor Density

6.43 (NTP, 1992) (Relative to Air)

Melting Point

95 °F (NTP, 1992)
36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (91.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

121-90-4

Wikipedia

M-nitrobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-nitro-: ACTIVE
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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